molecular formula C16H21BrN2O5 B237346 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 125558-30-7

3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

Cat. No. B237346
CAS RN: 125558-30-7
M. Wt: 401.25 g/mol
InChI Key: KNTUAXAXCJZADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential use as an anti-cancer agent.

Mechanism of Action

3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a potent and selective inhibitor of the EGFR. It binds to the ATP-binding site of the EGFR and prevents the autophosphorylation of the receptor, which is necessary for its activation. This leads to the inhibition of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide in lab experiments is its potency and selectivity for the EGFR. This allows for specific targeting of the receptor and minimizes off-target effects. However, one limitation is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

For the research of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide include the development of more efficient synthesis methods, investigation of its potential use in combination therapy, development of analogs with improved properties, and investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,6-dimethoxybenzamide, which is then reacted with 1-ethyl-2-hydroxy-5-oxopyrrolidine to form the intermediate compound. The final step involves the addition of bromine to the intermediate compound to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

CAS RN

125558-30-7

Molecular Formula

C16H21BrN2O5

Molecular Weight

401.25 g/mol

IUPAC Name

3-bromo-N-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H21BrN2O5/c1-4-19-12(20)7-8-16(19,22)9-18-15(21)13-11(23-2)6-5-10(17)14(13)24-3/h5-6,22H,4,7-9H2,1-3H3,(H,18,21)

InChI Key

KNTUAXAXCJZADJ-UHFFFAOYSA-N

SMILES

CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O

Canonical SMILES

CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O

synonyms

5-((3-bromo-2,6-dimethoxybenzamide)methyl)-5-hydroxy-1-ethyl-2-pyrrolidone
5-BDBHP

Origin of Product

United States

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